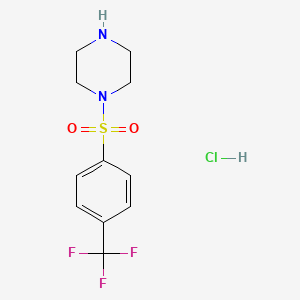

1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride

CAS No.: 793679-07-9

Cat. No.: VC2932015

Molecular Formula: C11H14ClF3N2O2S

Molecular Weight: 330.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 793679-07-9 |

|---|---|

| Molecular Formula | C11H14ClF3N2O2S |

| Molecular Weight | 330.75 g/mol |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)9-1-3-10(4-2-9)19(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |

| Standard InChI Key | ITFRLYPBEYNQRV-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |

| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structure

1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride is identified by the CAS registry number 793679-07-9. It is the hydrochloride salt of the parent compound 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine (CID 2554578). The compound has a molecular formula of C11H14ClF3N2O2S and a molecular weight of 330.75 g/mol .

The structural features of this compound include a piperazine ring with a 4-trifluoromethyl-benzenesulfonyl group attached to one of the nitrogen atoms, forming a sulfonamide linkage. The second nitrogen atom of the piperazine ring is protonated, forming an ionic bond with the chloride ion. The trifluoromethyl group at the para position of the benzene ring contributes to the compound's unique properties and applications.

Nomenclature and Identifiers

Several synonyms and alternative names exist for this compound:

-

1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride

-

1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazine hydrochloride

-

1044761-09-2 (alternative CAS number)

-

1-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE HYDROCHLORIDE

Chemical identifiers include:

-

InChI: InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)9-1-3-10(4-2-9)19(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride

The hydrochloride salt form enhances the compound's solubility in polar solvents compared to the free base form, making it more suitable for various applications, particularly in pharmaceutical research where aqueous solubility is often a desirable characteristic.

Synthesis Methods

Several synthetic approaches have been developed for 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride and structurally related compounds.

Direct Sulfonylation Approach

The most straightforward method involves the reaction between piperazine and 4-trifluoromethylbenzenesulfonyl chloride in the presence of a base, followed by treatment with hydrochloric acid to obtain the hydrochloride salt. This approach follows the typical synthesis route for sulfonamides and provides direct access to the target compound.

Alternative Synthetic Routes

For related piperazine compounds, alternative synthetic methods have been described that could be adapted for the synthesis of 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride:

-

Reaction of diethanolamine with thionyl chloride to prepare bis(2-chloroethyl)amine hydrochloride

-

Ring-closure reaction between the bis(2-chloroethyl)amine intermediate and an appropriate aniline derivative

-

Sulfonylation with 4-trifluoromethylbenzenesulfonyl chloride

For the synthesis of 4-trifluoromethylphenyl piperazine (a potential precursor), another method has been reported:

-

Preparation of bis(2-chloroethyl)amine from diethanolamine and sulfur oxychloride

-

Ring-closure reaction between 4-trifluoromethylaniline and bis(2-chloroethyl)amine

Optimization Strategies

Optimization strategies for the synthesis of related compounds include:

-

Selection of appropriate solvents (toluene, propyl carbinol, diethylene glycol monomethyl ether)

-

Temperature control (reactions typically conducted at 100-180°C, with 120-160°C being preferred)

-

Use of appropriate catalysts

-

Purification through recrystallization or distillation methods

A specific example from the literature describes the preparation of a related sulfonyl piperazine compound: "The curcumin analogue and 4-trifluoromethylbenzene-sulfonyl chloride (1.22 g, 5 mmol) were dissolved in dichloromethane (100 mL). The solution was stirred under the catalysis of organic pyridine (two drops) and monitored by TLC."

Applications and Research Significance

1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride has garnered attention in multiple research areas, particularly in pharmaceutical development.

Pharmaceutical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its unique structural features make it a useful building block for constructing chemical libraries and drug candidates.

Neurological Applications

The compound has been investigated for its potential as a building block in the synthesis of drugs targeting neurological disorders. The piperazine moiety is a common feature in many neuroactive compounds, making derivatives of this compound potentially useful in the development of centrally acting drugs.

A structurally related compound, 1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP), has been studied as a serotonergic releasing agent, indicating potential applications in neuropsychiatric research .

Antibacterial Research

Research on sulfonyl piperazine compounds has established their potential as enzyme inhibitors, particularly targeting enzymes involved in bacterial lipid A biosynthesis. A study reported the development of "a coupled, nonradioactive LpxH assay that utilizes the recently discovered Aquifex aeolicus lipid A 1-phosphatase LpxE for quantitative removal of the 1-phosphate from lipid X." This research established a preliminary structure-activity relationship for sulfonyl piperazine compounds as LpxH inhibitors and revealed a pharmacophore consisting of "two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor."

Structure-Activity Relationships

Research on structurally similar sulfonyl piperazine compounds has yielded important insights into structure-activity relationships. Key findings include:

-

The rigid piperazine ring is optimal compared to larger ring analogues

-

The orientation of the trifluoromethyl-substituted phenyl ring is crucial for activity

-

The sulfonamide linker plays an important role in maintaining optimal compound geometry or directly interacting with biological targets

These findings suggest that 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride could serve as a valuable scaffold for developing compounds with specific biological activities.

Analytical Characterization

Various analytical techniques can be employed for the identification and characterization of 1-(4-Trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, both proton (1H) and carbon (13C), can provide detailed structural information, including chemical shifts of protons in the piperazine ring, signals from aromatic protons, carbon signals from the trifluoromethyl group, and coupling patterns that confirm the structural arrangement.

Infrared (IR) spectroscopy can identify key functional groups:

-

Sulfonamide S=O stretching bands

-

C-F stretching bands from the trifluoromethyl group

-

C-H stretching bands from the aromatic and aliphatic portions

-

N-H stretching bands from the piperazine ring

Mass spectrometry can confirm the molecular weight and provide fragmentation patterns characteristic of the compound.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for:

-

Quantification of the compound in mixtures

-

Assessment of purity

-

Separation from structurally similar compounds

-

Monitoring reaction progress during synthesis

TLC has been specifically mentioned in the literature for monitoring the synthesis of related sulfonyl piperazine compounds .

Current Research Trends

Recent research involving sulfonyl piperazine compounds has focused on several key areas:

Medicinal Chemistry Applications

Researchers have explored the potential of sulfonyl piperazine compounds in medicinal chemistry, particularly:

-

As building blocks for drugs targeting neurological disorders

-

In the development of novel antibacterial agents

-

As precursors for biologically active compounds

Synthetic Methodology Development

Ongoing efforts focus on developing more efficient and environmentally friendly synthetic routes to sulfonyl piperazine compounds, including:

-

Green chemistry approaches

-

Catalyst optimization

-

One-pot synthetic methods

-

Flow chemistry applications

Structure-Activity Relationship Studies

Further investigation of structure-activity relationships continues to enhance our understanding of how structural modifications affect the biological activities of sulfonyl piperazine compounds. This knowledge guides the rational design of derivatives with improved properties and activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume